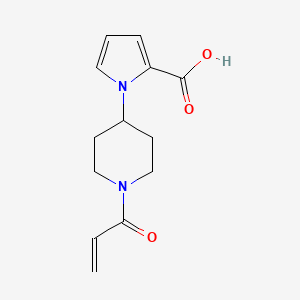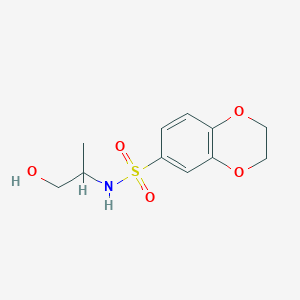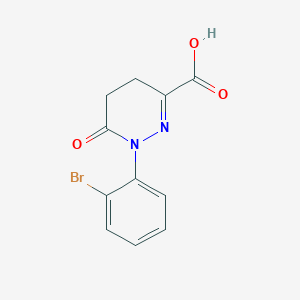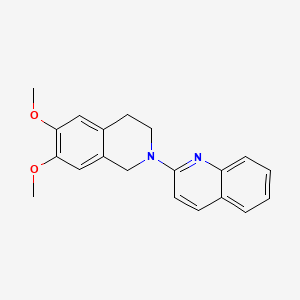![molecular formula C15H17NO2 B7556370 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol, also known as PPM, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders. PPM has been found to have a number of interesting biochemical and physiological effects, and is currently the subject of ongoing research in the field of pharmacology.
Mecanismo De Acción
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol works by activating beta-adrenergic receptors, which are found on the surface of certain cells in the body. When these receptors are activated, they trigger a cascade of biochemical events that ultimately lead to the desired physiological effect. In the case of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol, activation of beta-adrenergic receptors leads to relaxation of the smooth muscle in the airways, making it easier to breathe.
Biochemical and Physiological Effects:
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol has a number of interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory disorders. It has also been found to have antioxidant properties, which could help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in lab experiments is that it is relatively easy to synthesize, meaning that large quantities can be produced relatively quickly and cheaply. However, one limitation is that it can be difficult to control the concentration of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in experimental systems, which could affect the reliability of results.
Direcciones Futuras
There are a number of potential future directions for research into 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol. One area of interest is the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of cardiovascular disease, particularly hypertension. Additionally, researchers are investigating the potential use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol as an anti-cancer agent, as well as its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease.
Métodos De Síntesis
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to convert starting materials into the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze specific reactions, leading to the formation of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol.
Aplicaciones Científicas De Investigación
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Other studies have investigated the potential use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of cardiovascular disease, as well as its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-[4-(pyridin-3-ylmethoxy)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-15(17)13-5-7-14(8-6-13)18-11-12-4-3-9-16-10-12/h3-10,15,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOJIUQYAQYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
